![molecular formula C13H16N2O5 B032035 n-[4-(Methylamino)benzoyl]-l-glutamic acid CAS No. 52980-68-4](/img/structure/B32035.png)
n-[4-(Methylamino)benzoyl]-l-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Methylamino)benzoyl]-l-glutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-(p-(Methylamino)benzoyl)glutamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138419. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[4-(Methylamino)benzoyl]-L-glutamic acid (CAS No. 52980-68-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16N2O5
- Molecular Weight : 280.28 g/mol
- Structure : The compound features a benzoyl moiety attached to L-glutamic acid, with a methylamino group at the para position of the aromatic ring.
This compound exhibits various biological activities primarily through its interaction with cellular components:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmission and offering therapeutic avenues for neurological disorders.
1. Antitumor Activity
Research has indicated that this compound possesses antitumor properties. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases, leading to programmed cell death. This action is crucial for developing novel anticancer therapies.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by modulating cytokine production. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses. This property suggests potential applications in treating inflammatory diseases.
3. Neuroprotective Properties
This compound may also exhibit neuroprotective effects. Studies suggest it can enhance synaptic plasticity and protect neurons from oxidative stress, making it a candidate for further research in neurodegenerative diseases.
Research Findings and Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed throughout body tissues, with a preference for neural tissues.
- Metabolism : Metabolized primarily in the liver through phase I and II reactions.
- Excretion : Excreted mainly via urine.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Anticancer Research
N-[4-(Methylamino)benzoyl]-L-glutamic acid is structurally related to known anticancer agents such as methotrexate and aminopterin. These compounds act as folic acid antagonists and have been extensively used in cancer chemotherapy. The potential of this compound lies in its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway, thereby disrupting nucleotide synthesis and cell proliferation in cancerous cells .
1.2 Drug Development
The compound has been investigated for its ability to enhance the efficacy of existing chemotherapeutics through combination therapy approaches. Studies have shown that derivatives of this compound can improve the pharmacokinetics and bioavailability of drugs when used as prodrugs . For instance, modifications to the glutamic acid backbone can lead to increased cellular uptake and retention of active drug forms.
Synthesis and Modification
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. A notable method includes the use of diethyl N-(p-aminobenzoyl)-L-glutamate as a precursor, which undergoes benzylation and methylation processes. This efficient synthetic route is crucial for producing high-purity compounds suitable for further pharmacological testing.
2.2 Structural Variants
Research has focused on creating analogs of this compound to explore their biological properties. Variants that incorporate different substituents on the benzoyl moiety or modifications to the glutamate structure can lead to compounds with enhanced selectivity and reduced side effects compared to traditional antifolates like methotrexate .
Biochemical Studies
3.1 Binding Affinity Studies
Investigations into the binding affinity of this compound with target enzymes have demonstrated its potential as a lead compound in drug design. Studies utilizing molecular docking simulations have indicated favorable interactions with DHFR, suggesting that this compound could serve as a scaffold for developing more potent inhibitors .
3.2 Cellular Mechanisms
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings highlight its potential role not only as a chemotherapeutic agent but also in understanding cancer biology at a molecular level .
Analyse Chemischer Reaktionen
Esterification and Hydrolysis
MABG’s carboxyl groups are modified via esterification for prodrug development or stability enhancement. Diethyl esters are synthesized using benzylation/methylation reactions, followed by catalytic hydrogenolysis (Pd/C) to regenerate the free acid .
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Benzylation/Methylation (one-pot) | Benzyl chloride, CH₃I, base | 92% |
2 | Debenzylation (Hydrogenolysis) | Pd/C, H₂, RT | 95% |
Hydrolysis of esters (e.g., monoethyl ester derivatives) requires controlled conditions (room temperature, acetonitrile/water) to avoid lactam formation .
Metal Coordination (Zinc Complexation)
MABG forms stable complexes with zinc ions, as demonstrated in its zinc salt derivative (CAS 66104-81-2). The coordination involves the carboxylate and methylamino groups .
Property | Value |
---|---|
Molecular formula | C₁₃H₁₄N₂O₅Zn |
Stability | >200°C (decomposition) |
Application | Investigated for enhanced bioavailability in drug formulations |
Stability and Degradation Pathways
Under basic conditions or prolonged storage, MABG undergoes intramolecular cyclization to form pyroglutamate derivatives (e.g., lactam 9a) . This side reaction is mitigated by using protective groups (e.g., Boc) during synthetic steps .
Eigenschaften
IUPAC Name |
2-[[4-(methylamino)benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBUCKLNZUNJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52980-68-4 |
Source
|
Record name | NSC138419 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.